molecular formula C9H14O3 B12565157 Heptanal, 3-acetyl-6-oxo-, (3R)- CAS No. 185197-81-3

Heptanal, 3-acetyl-6-oxo-, (3R)-

Cat. No.: B12565157
CAS No.: 185197-81-3
M. Wt: 170.21 g/mol
InChI Key: CWEQHJLFCKMWEE-SECBINFHSA-N
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Description

Heptanal, 3-acetyl-6-oxo-, (3R)- is a chemical compound with the molecular formula C10H16O3 It is a derivative of heptanal, characterized by the presence of an acetyl group at the third carbon and an oxo group at the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanal, 3-acetyl-6-oxo-, (3R)- can be achieved through several synthetic routes. One common method involves the aldol condensation of heptanal with acetone, followed by oxidation to introduce the oxo group at the sixth carbon. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, followed by an oxidizing agent like potassium permanganate or chromium trioxide for the oxidation step.

Industrial Production Methods

In an industrial setting, the production of Heptanal, 3-acetyl-6-oxo-, (3R)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Heptanal, 3-acetyl-6-oxo-, (3R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptanal, 3-acetyl-6-oxo-, (3R)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Heptanal, 3-acetyl-6-oxo-, (3R)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Heptanal, 3-acetyl-6-oxo-, (3R)- can be compared with other similar compounds such as:

    Heptanal: Lacks the acetyl and oxo groups, making it less reactive.

    3-Methyl-6-oxoheptanal: Similar structure but with a methyl group instead of an acetyl group.

    Heptanoic acid, 6-oxo-: Contains a carboxylic acid group instead of an aldehyde group.

Properties

CAS No.

185197-81-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(3R)-3-acetyl-6-oxoheptanal

InChI

InChI=1S/C9H14O3/c1-7(11)3-4-9(5-6-10)8(2)12/h6,9H,3-5H2,1-2H3/t9-/m1/s1

InChI Key

CWEQHJLFCKMWEE-SECBINFHSA-N

Isomeric SMILES

CC(=O)CC[C@H](CC=O)C(=O)C

Canonical SMILES

CC(=O)CCC(CC=O)C(=O)C

Origin of Product

United States

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